molecular formula C83H154O28 B15188756 Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol. ester CAS No. 214417-77-3

Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol. ester

Cat. No.: B15188756
CAS No.: 214417-77-3
M. Wt: 1600.1 g/mol
InChI Key: JPJDYIHTPBCBIR-UHFFFAOYSA-N
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Description

Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol ester is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and esterification. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and chromatography for purification. The reaction conditions would need to be optimized for yield and efficiency, often involving high temperatures and pressures, as well as the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Substitution reactions might occur at the glucopyranosyl groups or the ester linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Conditions for substitution reactions might involve nucleophiles like halides or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

In biological research, it might be studied for its potential effects on cellular processes, given its multiple glucopyranosyl groups which are known to interact with biological molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity similar to other glucopyranosyl-containing compounds.

Industry

In industry, it might find applications in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. The glucopyranosyl groups could facilitate binding to these targets, while the long carbon chain might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Tritriacontanoic acid: A simpler version of the compound without the glucopyranosyl groups.

    Glucopyranosyl esters: Compounds with similar glucopyranosyl groups but different carbon chain lengths or structures.

Uniqueness

The unique combination of a long carbon chain with multiple glucopyranosyl groups and a hydroxyl group makes this compound distinct. This structure could confer unique properties, such as specific biological activity or solubility characteristics.

Properties

CAS No.

214417-77-3

Molecular Formula

C83H154O28

Molecular Weight

1600.1 g/mol

IUPAC Name

9,10,11,20,21,22-hexahydroxy-3-[31-hydroxy-15-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydotriacontyl]-14-[20-hydroxy-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

InChI

InChI=1S/C83H154O28/c1-56(86)42-34-27-21-15-9-4-3-5-10-16-22-28-36-44-58(104-80-76(98)72(94)68(90)62(52-84)108-80)45-37-29-23-17-11-6-7-12-19-25-31-39-48-60-50-66(88)102-54-65-71(93)75(97)79(101)83(111-65)107-61(51-67(89)103-55-64-70(92)74(96)78(100)82(106-60)110-64)49-40-32-26-20-14-8-13-18-24-30-38-46-59(47-41-33-35-43-57(2)87)105-81-77(99)73(95)69(91)63(53-85)109-81/h56-65,68-87,90-101H,3-55H2,1-2H3

InChI Key

JPJDYIHTPBCBIR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(C)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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